molecular formula C8H13ClN2 B8021670 8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride

8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride

Cat. No.: B8021670
M. Wt: 172.65 g/mol
InChI Key: KJBZNGALZBMOCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: exo-8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
CAS Number: 216753-55-8
Molecular Formula: C₈H₁₂N₂·HCl
Molecular Weight: 172.66 g/mol
Structural Features:

  • Bicyclic scaffold with a bridgehead nitrogen atom.
  • exo-configuration of the nitrile group at position 3.
  • Hydrochloride salt form enhances stability and solubility .
    Identifiers:
  • InChIKey: KJBZNGALZBMOCJ-WYJBESNXSA-N
  • SMILES: Cl.ClC1C2CC(C1)(CN2)C#N
  • MDL: MFCD22427958
    Purity & Storage: ≥97% purity; stored at 2–8°C with ice-pack transportation .

Properties

IUPAC Name

8-azabicyclo[3.2.1]octane-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c9-5-6-3-7-1-2-8(4-6)10-7;/h6-8,10H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBZNGALZBMOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps and Reagents

  • Reduction of Ketone to Alcohol :
    Tropinone derivatives (e.g., 8-substituted tropinones) are reduced to their corresponding alcohols using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in methanol or ethanol. For example:

    8-(R)-TropinoneNaBH4/MeOH8-(R)-Tropinol\text{8-(R)-Tropinone} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{8-(R)-Tropinol}
  • Cyanation with Sodium Cyanide :
    The alcohol intermediate undergoes nucleophilic substitution with sodium cyanide (NaCN) in the presence of hydrochloric acid (HCl) to replace the hydroxyl group with a cyano group. Example conditions include:

    8-(R)-TropinolNaCN, HCl8-Azabicyclo[3.2.1]octane-3-carbonitrile\text{8-(R)-Tropinol} \xrightarrow{\text{NaCN, HCl}} \text{8-Azabicyclo[3.2.1]octane-3-carbonitrile}

    Yield: 85% (reported in catalytic hydrogenation steps).

Stereochemical Control

Enantioselectivity is achieved by using chiral starting materials or catalysts. For instance, asymmetric hydrogenation or chiral auxiliaries ensure the correct configuration of the bicyclic core.

Reduction and Cyanation of 8-Azabicyclooctan-3-one Derivatives

A streamlined approach involves converting ketone precursors to the target compound via sequential reduction and cyanation.

Reaction Pathway

  • Reduction of 8-Azabicyclooctan-3-one :
    The ketone group is reduced to an alcohol using catalytic hydrogenation (e.g., Pd/C under H₂ gas) or borohydrides.

    8-Azabicyclo[3.2.1]octan-3-oneH2/Pd/C8-Azabicyclo[3.2.1]octan-3-ol\text{8-Azabicyclo[3.2.1]octan-3-one} \xrightarrow{\text{H}_2/\text{Pd/C}} \text{8-Azabicyclo[3.2.1]octan-3-ol}
  • Cyanation with Cyanide Ion :
    The alcohol is treated with NaCN in acidic conditions (e.g., HCl) to form the cyano derivative.

Example from Patent WO1999029690A1

Reagent/StepConditionsYield
8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one + NaCNHCl, 0°C, 29 h72%
Catalytic hydrogenation (Pd/C, H₂)Toluene, 50°C, 12 h85%

Cycloaddition-Based Approaches

Novel methods employ [3+2] cycloadditions to construct the bicyclic scaffold from cyclopropanated heterocycles.

Mechanism

  • Cyclopropanated Precursor :
    Cyclopropanated pyrroles or furans act as 1,3-dipoles. For example, cyclopropanated pyrrole reacts with a dipolarophile to form the bicyclic system.

  • Post-Cycloaddition Functionalization :
    The resulting adduct undergoes deprotection and cyanation.

Advantages

  • Stereoselectivity : The cyclopropane ring directs the approach of the dipolarophile, controlling stereochemistry.

  • Scalability : Microwave-assisted cycloadditions enhance reaction efficiency.

Mitsunobu Reaction for Functional Group Introduction

The Mitsunobu reaction is used to install substituents on the azabicyclo scaffold, which can later be functionalized to the cyano group.

Procedure

  • Alcohol to Amine/Other Groups :
    A Mitsunobu reaction replaces the hydroxyl group with an amine or ether using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

    8-Azabicyclo[3.2.1]octan-3-olDEAD, PPh38-Azabicyclo[3.2.1]octan-3-X(X=NR2,OR)\text{8-Azabicyclo[3.2.1]octan-3-ol} \xrightarrow{\text{DEAD, PPh}_3} \text{8-Azabicyclo[3.2.1]octan-3-X} \quad (X = \text{NR}_2, \text{OR})
  • Cyanation :
    Subsequent substitution with NaCN replaces the leaving group (e.g., tosylate or mesylate) with a cyano group.

Catalytic Hydrogenation of Unsaturated Precursors

Saturated 8-azabicyclooctane derivatives are synthesized by hydrogenating unsaturated precursors.

Example from US20030032645A1

SubstrateCatalystConditionsProductYield
Naphthyl-8-azabicyclo[3.2.1]octenePd/CEtOH, H₂ (1 atm)Naphthyl-8-azabicyclo[3.2.1]octane85%

Acid-Catalyzed Hydrolysis of Ester Precursors

Ester groups on the azabicyclo scaffold are hydrolyzed to carboxylic acids, which are then converted to nitriles.

Procedure

  • Hydrolysis :
    A tert-butyl ester is cleaved with HCl in dioxane/water to yield a carboxylic acid.

    tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylateHCl8-Azabicyclo[3.2.1]octan-3-ol-8-carboxylic acid\text{tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate} \xrightarrow{\text{HCl}} \text{8-Azabicyclo[3.2.1]octan-3-ol-8-carboxylic acid}
  • Curtius Rearrangement :
    The acid is converted to an isocyanate, then to a nitrile via reaction with cyanide.

Comparative Analysis of Methods

MethodKey ReagentsYieldStereochemical ControlComplexity
Enantioselective Chiral PoolNaBH₄, NaCN72–85%High (chiral auxiliaries)Moderate
CycloadditionCyclopropanated pyrroles, dipolarophiles60–75%Moderate (ring-directed)High
Mitsunobu ReactionDEAD, PPh₃, NaCN50–70%LowModerate
Catalytic HydrogenationPd/C, H₂80–90%ModerateLow

Optimization Strategies

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyanation efficiency.

  • Catalyst Optimization : Pd/C or Raney Ni improves hydrogenation yields.

  • pH Control : Acidic conditions (HCl) stabilize intermediates during cyanation.

Industrial and Academic Applications

  • Pharmaceutical Intermediates : Used in synthesizing tropane alkaloids and NAAA inhibitors.

  • Material Science : Bicyclic scaffolds serve as templates for functionalized polymers.

Chemical Reactions Analysis

Types of Reactions

8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate for oxidation, and reducing agents like hydrogen gas or metal hydrides for reduction . Substitution reactions often involve the use of nucleophiles or electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce ketones or alcohols, while reduction reactions can yield alkanes or amines .

Scientific Research Applications

Neurotransmitter Reuptake Inhibition

One of the primary applications of 8-azabicyclo[3.2.1]octane derivatives is their role as monoamine reuptake inhibitors . These compounds have shown efficacy in treating various psychiatric disorders, including:

  • Depression : They inhibit the reuptake of serotonin, noradrenaline, and dopamine, which are critical neurotransmitters involved in mood regulation .
  • Anxiety Disorders : Similar mechanisms are utilized to manage anxiety by modulating neurotransmitter levels .
  • Attention Deficit Hyperactivity Disorder (ADHD) : The compounds are also indicated for ADHD treatment due to their ability to enhance neurotransmitter availability in the central nervous system .

Opioid Receptor Modulation

Research has identified certain derivatives of 8-azabicyclo[3.2.1]octane as potential mu opioid receptor antagonists . These compounds may help mitigate opioid-induced side effects while preserving analgesic efficacy, making them valuable in pain management strategies . This dual action is particularly beneficial for treating conditions like:

  • Opioid-Induced Bowel Dysfunction : By selectively blocking mu receptors in the gastrointestinal tract, these compounds can alleviate constipation without compromising pain relief .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the azabicyclo structure can significantly influence the pharmacological properties of these compounds. For instance:

  • Variations in substituents on the bicyclic ring can enhance potency and selectivity for specific receptors.
  • The introduction of functional groups can improve solubility and bioavailability, critical factors for drug development .

Case Studies and Research Findings

Several studies highlight the promising applications of 8-azabicyclo[3.2.1]octane derivatives:

StudyFocusFindings
Antidepressant ActivityDemonstrated effectiveness in increasing serotonin levels; potential as a new class of antidepressants with fewer side effects than SSRIs.
Opioid Receptor AntagonismIdentified as effective mu-opioid antagonists that could alleviate opioid-induced constipation without affecting analgesia.
Anxiety TreatmentShowed potential for managing anxiety disorders through selective serotonin transporter inhibition, with a favorable side effect profile compared to traditional treatments.

Conclusion and Future Directions

The diverse applications of 8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride highlight its potential as a versatile compound in medicinal chemistry. Ongoing research into its pharmacological properties may lead to the development of novel therapeutics for various neuropsychiatric conditions and pain management strategies.

Future studies should focus on:

  • Further elucidating the molecular mechanisms underlying its effects.
  • Conducting clinical trials to establish efficacy and safety profiles.
  • Exploring additional modifications to enhance therapeutic outcomes.

Mechanism of Action

The mechanism of action of 8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding sites, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

8-Azabicyclo[3.2.1]octan-3-one Hydrochloride
  • CAS : 25602-68-0
  • Formula: C₇H₁₁NO·HCl
  • Molecular Weight : 161.63 g/mol
  • Key Difference : Ketone group at position 3 instead of nitrile.
  • Properties : Higher reactivity toward nucleophilic addition due to the carbonyl group. Used as an intermediate in alkaloid synthesis .
3-Azabicyclo[3.2.1]octane-8-carbonitrile Hydrochloride
  • CAS : 1788054-86-3
  • Formula : C₈H₁₃ClN₂
  • Molecular Weight : 172.66 g/mol
  • Key Difference : Nitrile group at position 8 instead of 3.
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride
  • CAS : 367-21-2389
  • Formula : C₈H₁₈Cl₂N₂
  • Molecular Weight : 217.15 g/mol
  • Key Differences :
    • Amine group at position 3 (vs. nitrile).
    • Methyl substitution on the bridgehead nitrogen.
  • Applications : Dihydrochloride salt form improves solubility for CNS-targeting drug candidates .

Ring Size and Heteroatom Variations

7-Azabicyclo[2.2.1]heptane Hydrochloride
  • CAS : 909186-56-7
  • Formula : C₆H₁₂ClN
  • Molecular Weight : 133.62 g/mol
  • Key Difference : Smaller bicyclic framework (heptane vs. octane).
  • Properties : Reduced steric hindrance may enhance metabolic stability in drug design .
2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
  • CAS : 31560-06-2
  • Formula : C₆H₁₁ClN₂O
  • Molecular Weight : 162.62 g/mol
  • Key Differences :
    • Oxygen atom replaces a carbon in the bridge.
    • Altered polarity and hydrogen-bonding capacity.
  • Applications : Used in chiral auxiliaries for asymmetric synthesis .

Pharmaceutical Impurities and Derivatives

(1R,3r,5S)-8-[(R)-2-Hydroxy-3-(methanesulfonyl-methyl-amino)propyl]-8-azabicyclo[3.2.1]oct-3-yl Hydroxydiphenylacetate Hydrochloride
  • CAS : 63516-30-3
  • Role : Impurity B(EP) of Trospium Chloride.
  • Key Feature : Bulky hydroxydiphenylacetate ester substituent.
(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone Hydrochloride
  • CAS: Not specified
  • Formula : C₁₃H₁₇ClN₂O
  • Molecular Weight : 252.74 g/mol
  • Key Feature : Pyridinyl ketone moiety introduces aromaticity.
  • Applications : Explored as a 5-HT₄ receptor modulator in gastrointestinal therapies .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature Applications/Properties
8-Azabicyclo[3.2.1]octane-3-carbonitrile HCl 216753-55-8 C₈H₁₂N₂·HCl 172.66 exo-3-cyano Pharmaceutical intermediate
8-Azabicyclo[3.2.1]octan-3-one HCl 25602-68-0 C₇H₁₁NO·HCl 161.63 3-ketone Alkaloid synthesis
3-Azabicyclo[3.2.1]octane-8-carbonitrile HCl 1788054-86-3 C₈H₁₃ClN₂ 172.66 8-cyano (positional isomer) Receptor-binding studies
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine HCl 367-21-2389 C₈H₁₈Cl₂N₂ 217.15 3-amine, N-methyl CNS drug candidate
7-Azabicyclo[2.2.1]heptane HCl 909186-56-7 C₆H₁₂ClN 133.62 Smaller bicyclic core Metabolic stability enhancement

Biological Activity

8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride is a bicyclic compound with significant potential in medicinal chemistry, particularly due to its structural resemblance to various neurotransmitters. Its molecular formula is C8H13ClN2, and it has a molar mass of approximately 172.655 g/mol. This compound has garnered attention for its biological activity, especially in modulating neurotransmitter systems.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly as a monoamine reuptake inhibitor . It has been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine in vitro, suggesting its potential therapeutic applications in treating mood disorders and other conditions associated with monoamine neurotransmission .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Neurotransmitter Modulation : It acts on serotonin, norepinephrine, and dopamine transporters, which are crucial in the treatment of depression and anxiety disorders .
  • Opioid Receptor Interaction : It has been identified as a mu-opioid receptor antagonist, suggesting potential applications in managing conditions related to opioid receptor activity, such as gastrointestinal motility disorders .
  • Kappa Opioid Receptor Antagonism : Variants of the compound have been explored for their selectivity towards kappa opioid receptors, showing promise in pain management without the side effects associated with mu-opioid receptor agonists .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of 8-azabicyclo[3.2.1]octane derivatives:

  • Monoamine Reuptake Inhibition : A study demonstrated that derivatives of this compound effectively inhibited the reuptake of monoamines in cell lines expressing human transporters, highlighting their potential as antidepressants .
  • Opioid Receptor Studies : Research on mu-opioid receptor antagonists derived from this bicyclic structure showed efficacy in reducing opioid-induced bowel dysfunction while maintaining analgesic effects .
  • Kappa Opioid Receptor Antagonism : Structure-activity relationship (SAR) studies revealed that modifications to the 8-azabicyclo[3.2.1]octane structure could enhance selectivity for kappa receptors, providing insights into designing new analgesics .

Comparative Analysis

The following table summarizes key features of compounds similar to this compound:

Compound NameMolecular FormulaKey Features
Exo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochlorideC9H15ClN2Different receptor binding profiles due to additional carbon atoms
Exo-8-Oxabicyclo[3.2.1]octan-3-olC8H14OContains an oxygen atom instead of nitrogen
Exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acidC8H13NO2Features a carboxylic acid group affecting solubility

The unique nitrogen configuration and carbonitrile functionality of this compound may confer distinct pharmacological properties compared to these similar compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride?

  • Methodology : The synthesis typically involves bicyclic scaffold construction via intramolecular cyclization, followed by nitrile group introduction. Key intermediates like 8-azabicyclo[3.2.1]octan-3-one hydrochloride (CAS: 25602-68-0) are often functionalized using cyanating agents (e.g., KCN or TMSCN) under controlled pH and temperature. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Use PPE (gloves, goggles) during handling, and avoid inhalation or skin contact. Safety protocols recommend immediate flushing with water for accidental exposure (15+ minutes for eye contact) .

Q. What analytical techniques are optimal for characterizing purity and structural integrity?

  • Methodology :

  • Purity : HPLC with UV detection (λ = 210–254 nm) or LC-MS to quantify impurities (e.g., by-products from incomplete nitrile formation) .
  • Structural Confirmation : 1^1H/13^13C NMR to verify bicyclic framework and nitrile position. IR spectroscopy (C≡N stretch ~2200 cm1^{-1}) complements NMR data. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks .

Advanced Research Questions

Q. How can computational methods optimize synthesis pathways for this compound?

  • Methodology : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key steps like cyclization. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation. Machine learning models trained on reaction databases can recommend solvent systems or catalysts (e.g., Pd/C for hydrogenation steps) .

Q. How should researchers resolve contradictions in spectral data during characterization?

  • Methodology : Cross-validate data using orthogonal techniques. For example, discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes (e.g., ring puckering). Variable-temperature NMR or NOESY experiments clarify conformational dynamics. X-ray crystallography provides definitive stereochemical assignments if crystals are obtainable .

Q. What strategies mitigate impurities during large-scale synthesis?

  • Methodology :

  • By-product Control : Monitor intermediates via in-line FTIR to detect off-pathway reactions (e.g., over-alkylation).
  • Crystallization Optimization : Use antisolvent addition (e.g., diethyl ether) to enhance hydrochloride salt purity.
  • Process Analytical Technology (PAT) : Implement real-time mass spectrometry to track impurity profiles during scale-up .

Q. How does the bicyclic structure influence reactivity in derivatization reactions?

  • Methodology : The strained bicyclo[3.2.1]octane framework exhibits unique stereoelectronic effects. For example, the nitrile group at C3 participates in nucleophilic additions (e.g., Grignard reactions) but requires steric considerations due to the bridgehead position. Computational docking studies predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What challenges arise in scaling up synthesis from lab to pilot scale?

  • Methodology :

  • Reactor Design : Continuous-flow systems improve heat/mass transfer for exothermic steps (e.g., cyanide quenching).
  • Separation Challenges : Membrane filtration or centrifugal partitioning chromatography may replace traditional column chromatography for cost-effective purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.